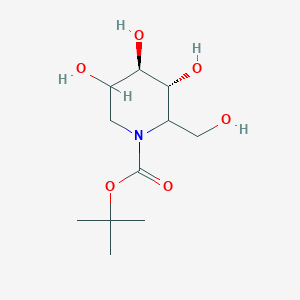

N-Boc-1,5-imino-D-glucitol

Vue d'ensemble

Description

This compound is primarily used in proteomics research and has applications in the biomedical industry.

Méthodes De Préparation

N-Boc-1,5-imino-D-glucitol can be synthesized through various synthetic routes. One common method involves the protection of 1,5-imino-D-glucitol with a tert-butoxycarbonyl (Boc) group. The reaction typically involves the use of Boc anhydride in the presence of a base such as triethylamine. The reaction conditions often include a solvent like dichloromethane and are carried out at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

N-Boc-1,5-imino-D-glucitol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohol derivatives .

Applications De Recherche Scientifique

N-Boc-1,5-imino-D-glucitol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is utilized in the study of enzyme mechanisms and protein interactions. In medicine, it has potential therapeutic applications due to its ability to inhibit certain enzymes. Additionally, it is used in the industry for the development of new drugs and biochemical assays.

Mécanisme D'action

The mechanism of action of N-Boc-1,5-imino-D-glucitol involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the active site. This inhibition can lead to a decrease in the activity of the enzyme, which can be beneficial in therapeutic applications where the overactivity of the enzyme is associated with disease .

Comparaison Avec Des Composés Similaires

N-Boc-1,5-imino-D-glucitol can be compared with other similar compounds, such as 1-deoxynojirimycin and its derivatives. These compounds share a similar structure and mechanism of action but may differ in their potency and specificity towards different enzymes . The uniqueness of this compound lies in its specific Boc protection, which can influence its solubility, stability, and reactivity compared to other similar compounds .

Activité Biologique

N-Boc-1,5-imino-D-glucitol is a significant compound in the field of glycobiology and biochemistry, recognized for its diverse biological activities and applications in enzyme inhibition and drug development. This article explores its biological activity, mechanisms of action, research findings, and potential therapeutic applications.

- Molecular Formula : C₁₁H₂₁NO₆

- Molecular Weight : 263.29 g/mol

- CAS Number : 122371-65-7

This compound is characterized by its imino group and a t-butyloxycarbonyl (Boc) protecting group, enhancing its stability and reactivity in biochemical applications.

The primary mechanism of action for this compound involves its role as an enzyme inhibitor . It binds to the active sites of specific enzymes, effectively blocking substrate access and reducing enzyme activity. This inhibition is particularly relevant in the context of glucosidases, which are crucial in carbohydrate metabolism.

Enzyme Inhibition

This compound has been shown to inhibit:

- α-Glucosidases : Enzymes that catalyze the hydrolysis of α-glucosidic bonds in carbohydrates.

- β-Glucosidases : Involved in the breakdown of glycosidic bonds, impacting glucose absorption.

This inhibition can be beneficial in managing conditions such as diabetes by slowing carbohydrate digestion and absorption.

Glycobiology Research

This compound serves as a biochemical reagent in glycobiology, aiding in the study of:

- Carbohydrate synthesis and degradation

- Protein-glycan interactions

- Glycan evolution

These studies are essential for understanding complex biological processes involving sugars and their derivatives.

Therapeutic Potential

Research indicates that this compound may have therapeutic applications due to its enzyme inhibitory properties. It is being investigated for:

- Diabetes Management : By inhibiting glucosidases, it may help control blood sugar levels.

- Antiviral Activity : Similar compounds have shown potential against viral infections by interfering with viral glycoprotein processing.

Research Findings and Case Studies

Numerous studies have explored the biological activity of this compound. Below are notable findings:

Comparison with Related Compounds

This compound can be compared with other iminosugars like deoxynojirimycin (DNJ) and 1-deoxynojirimycin. These compounds share structural similarities but differ in their potency and specificity towards different enzymes.

| Compound | Structure | Primary Use |

|---|---|---|

| This compound | Imino sugar with Boc group | Enzyme inhibitor in glycobiology |

| Deoxynojirimycin (DNJ) | Imino sugar without Boc group | Antidiabetic agent |

| 1-Deoxynojirimycin | Similar structure to DNJ | Inhibitor for α-glucosidases |

Propriétés

IUPAC Name |

tert-butyl (3R,4R)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO6/c1-11(2,3)18-10(17)12-4-7(14)9(16)8(15)6(12)5-13/h6-9,13-16H,4-5H2,1-3H3/t6?,7?,8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYBFXYKSDYOKTK-GEPGNKONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C(C1CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC([C@H]([C@@H](C1CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747190 | |

| Record name | tert-Butyl (3R,4R)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122371-65-7 | |

| Record name | tert-Butyl (3R,4R)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.